molecular formula C20H25N5O4S B11174000 1-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11174000
M. Wt: 431.5 g/mol
InChI Key: VDQDGUPBXXONAU-UHFFFAOYSA-N
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Description

1-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrolidine structure, followed by the introduction of the tert-butyl group and the sulfonamide moiety. The final steps involve the attachment of the pyrimidinyl group and the carboxamide functionality. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

1-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    tert-butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate: This compound shares the tert-butyl and carbamate functionalities but differs in the core structure and substituents.

    tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in having a tert-butyl group and a carboxylate moiety, but with different substituents and core structure.

    tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: This compound has a similar sulfonyl group but differs in the overall structure and functional groups

Properties

Molecular Formula

C20H25N5O4S

Molecular Weight

431.5 g/mol

IUPAC Name

1-tert-butyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H25N5O4S/c1-13-9-10-21-19(22-13)24-30(28,29)16-7-5-15(6-8-16)23-18(27)14-11-17(26)25(12-14)20(2,3)4/h5-10,14H,11-12H2,1-4H3,(H,23,27)(H,21,22,24)

InChI Key

VDQDGUPBXXONAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C(C)(C)C

Origin of Product

United States

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